N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene moiety at position 3 and a carboxamide group at position 3. The carboxamide is further linked via a methylene bridge to a 1,2,4-oxadiazole ring, which bears a 1-ethyl-pyrrole substituent at position 4. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in receptor-binding applications due to its aromatic and electron-withdrawing groups .
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-3-24-8-4-6-13(24)17-20-16(26-22-17)11-19-18(25)14-10-12(21-23(14)2)15-7-5-9-27-15/h4-10H,3,11H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHWUWCNVBXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=NN3C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest due to its potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the oxadiazole and pyrazole rings is particularly noteworthy as these structures are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 304.38 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown antiproliferative effects against various cancer cell lines. A notable study demonstrated that oxadiazole derivatives inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 30 µM, suggesting a promising avenue for further research into this compound's anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that derivatives with thiophene and pyrazole groups possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics such as tetracycline .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The oxadiazole ring may inhibit enzymes involved in cancer cell proliferation.
- DNA Interaction : Pyrazole derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
Study on Anticancer Effects
A recent study focused on the synthesis of oxadiazole derivatives and their anticancer activities demonstrated that certain modifications led to enhanced efficacy against breast cancer cells. The study reported an IC50 value of 15 µM for one of the synthesized compounds, indicating significant potential for therapeutic application .
Antimicrobial Efficacy Assessment
Another case study evaluated the antimicrobial activity of thiophene-containing compounds against various bacterial strains. The results highlighted that the tested compounds exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Derivatives
(a) N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ()
- Core Structure : Pyrazole-5-carboxamide with a thiophene substituent.
- Key Differences : Replaces the oxadiazole-pyrrole moiety with a benzothiazole ring.
(b) 3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide ()
- Core Structure : Pyrazole-5-carbohydrazide with a 5-chloro-thiophene substituent.
- Key Differences : Substitutes carboxamide with carbohydrazide and replaces oxadiazole with a furyl-ethylidene group.
Heterocyclic Variations
(a) N-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(4-nitrophenyl)thiazol-2-amine ()
- Core Structure : Pyrazole-thiazole hybrid with a nitrophenyl group.
- Key Differences : Replaces oxadiazole with a thiazole ring and incorporates a nitro group.
- Thiazole rings may improve membrane permeability compared to oxadiazoles .
(b) 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
- Core Structure : Pyrazole-carbothioamide with an isoxazole substituent.
- Key Differences : Replaces carboxamide with carbothioamide and oxadiazole with isoxazole.
- Implications : Carbothioamides exhibit higher lipophilicity but lower metabolic stability than carboxamides. Isoxazoles, like oxadiazoles, are electron-deficient but may differ in ring strain and binding conformations .
Physicochemical and Pharmacological Properties
Q & A
Q. What are the key steps in synthesizing N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly:
Pyrazole core formation : Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under reflux in ethanol or DMF .
Oxadiazole ring construction : Cyclization of acylthiosemicarbazides using dehydrating agents (e.g., POCl₃) at 80–100°C .
Functionalization : Alkylation or amidation reactions to introduce the 1-ethylpyrrole and thiophene substituents. K₂CO₃ in DMF at 60°C is often used for nucleophilic substitution .
Optimization :
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for pyrrole NH (~δ 10.5 ppm), oxadiazole CH₂ (δ 4.2–4.5 ppm), and thiophene protons (δ 7.1–7.3 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
- IR : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- XRD : Resolve stereochemical ambiguities in the oxadiazole-pyrazole junction .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or CDK2). The thiophene and oxadiazole moieties show π-π stacking with hydrophobic pockets .
- DFT calculations : Analyze electron density maps to predict reactivity at the carboxamide group (Fukui indices) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and ATP concentrations in kinase assays .
- Control for solvent effects (DMSO ≤0.1% v/v) .
- SAR benchmarking : Compare analogs (e.g., replacing thiophene with furan) to isolate substituent effects .
- Meta-analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p < 0.05) .
Q. How do substituents on the pyrrole and oxadiazole rings influence solubility and bioavailability?
Methodological Answer:
- LogP analysis : Introduce polar groups (e.g., -OH on pyrrole) via Suzuki coupling to reduce logP from 3.2 to 2.1, enhancing aqueous solubility .
- Permeability assays : Use Caco-2 monolayers to measure Papp. Methyl groups on oxadiazole improve permeability by 40% .
- Salt formation : Convert carboxamide to sodium salt for pH-dependent solubility (>5 mg/mL at pH 7.4) .
Methodological Challenges and Solutions
Q. How to optimize regioselectivity during oxadiazole formation to avoid isomer contamination?
Methodological Answer:
Q. What advanced techniques validate non-covalent interactions in ligand-target binding?
Methodological Answer:
- SPR spectroscopy : Measure binding kinetics (ka/kd) to immobilized proteins; reported KD values range 10–100 nM .
- ITC : Quantify enthalpy changes (ΔH) during binding; entropy-driven interactions dominate with thiophene .
- Cryo-EM : Resolve ligand-induced conformational changes in transmembrane receptors (e.g., GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
